molecular formula C10H15ClN4 B1427837 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine CAS No. 1247461-83-1

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine

Cat. No. B1427837
M. Wt: 226.7 g/mol
InChI Key: GCIDIZXVXRZWNZ-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine” is a chemical compound with the CAS Number: 1247461-83-1. It has a molecular weight of 226.71 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-6-(4-ethyl-1-piperazinyl)pyrimidine . The InChI code for this compound is 1S/C10H15ClN4/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

“4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 226.71 .

Scientific Research Applications

Antitubercular Activity

Research has demonstrated the efficacy of compounds related to 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine in antitubercular activities. A study on the synthesis and evaluation of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs highlighted their potential against Mycobacterium tuberculosis. The in silico and in vitro studies identified potent agents among the synthesized molecules (Vavaiya et al., 2022). Another study focusing on homopiperazine-pyrimidine-pyrazole hybrids also demonstrated significant antitubercular activity against M. tuberculosis strains (Vavaiya et al., 2022).

Anti-Cancer and Anti-Inflammatory Properties

Pyrazolopyrimidine derivatives have shown promise as anti-cancer and anti-5-lipoxygenase agents. A study synthesized a series of these derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, discussing the structure-activity relationship (SAR) (Rahmouni et al., 2016).

Nonlinear Optical Properties

The pyrimidine ring is significant in nature, existing in DNA and RNA, and has applications in nonlinear optics (NLO) fields. A study explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, indicating their potential in optoelectronic applications (Hussain et al., 2020).

Antimicrobial Activities

Derivatives of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine have been studied for their potential antimicrobial activities. A study focusing on a series of 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor found that they possessed antimicrobial properties and could be effective in anti-inflammatory and pain treatments (Altenbach et al., 2008).

Environmental Applications

A study on the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, identified 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine as a key intermediate. This indicates its potential role in environmental applications, particularly in bioremediation processes (Sharma et al., 2012).

Safety And Hazards

This compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-6-(4-ethylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIDIZXVXRZWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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